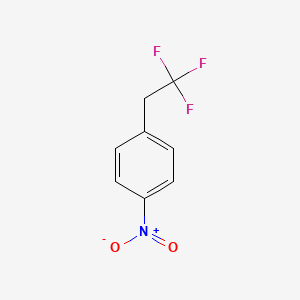

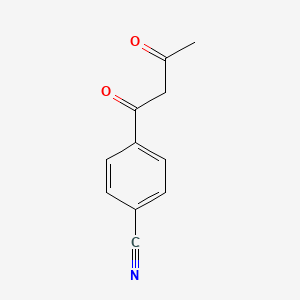

4-(3-Oxobutanoyl)benzonitrile

Übersicht

Beschreibung

“4-(3-Oxobutanoyl)benzonitrile” is a chemical compound with the CAS Number: 62585-03-9 and a molecular weight of 187.2 . It is a solid substance at room temperature .

Molecular Structure Analysis

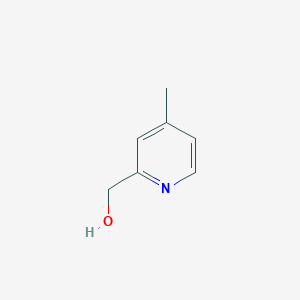

The linear formula for “4-(3-Oxobutanoyl)benzonitrile” is C11H9NO2 . Detailed molecular structure analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the documents related to this compound .

Physical And Chemical Properties Analysis

“4-(3-Oxobutanoyl)benzonitrile” is a solid at room temperature . It has a molecular weight of 187.2 . More detailed physical and chemical properties such as density, melting point, boiling point, etc., would require additional research.

Wissenschaftliche Forschungsanwendungen

Electrolyte Additives in Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile (4-TB), a derivative of benzonitrile, has been used as a novel electrolyte additive for high voltage lithium ion batteries. It significantly improves the cyclic stability of lithium nickel manganese oxide cathodes. This additive enhances initial capacity and maintains a high capacity retention rate after numerous charge-discharge cycles (Huang et al., 2014).

Corrosion Inhibition

Benzonitrile derivatives like PANB and APAB have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit excellent corrosion inhibition properties, with PANB showing superior performance. They behave as mixed-type inhibitors, effectively protecting mild steel surfaces (Chaouiki et al., 2018).

Pharmaceuticals and Dermatological Applications

A specific benzonitrile derivative, PF-998425, has been developed as a nonsteroidal androgen receptor antagonist for dermatological applications. It's designed for sebum control and treatment of androgenetic alopecia, demonstrating potency, selectivity, and in vivo activity, with reduced potential for systemic side effects (Li et al., 2008).

Charge Transfer Studies in Photochemistry

4-(Dimethylamino)benzonitrile (DMABN) has been a subject of study in photoinduced charge transfer processes. Understanding the detailed microscopic mechanisms of the charge transfer in DMABN, especially in the context of its excited electronic states and intramolecular processes, is critical in the field of photochemistry (Rhinehart et al., 2012).

Catalysis and Chemical Synthesis

Benzonitriles are integral in various synthetic processes. For instance, N-Heterocyclic Carbene-Catalyzed assembly methods have been developed for synthesizing benzonitrile frameworks, showcasing their importance in organic synthesis and chemical industry (Jia & Wang, 2016).

Environmental Degradation Studies

Studies on the fungal degradation of aromatic nitriles, such as benzonitrile, have been conducted to understand their environmental impact. Enzymatic processes involved in the conversion of benzonitrile into other compounds, like benzoate, highlight the role of microorganisms in the biodegradation of nitrilic compounds in the environment (Harper, 1977).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(3-oxobutanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(13)6-11(14)10-4-2-9(7-12)3-5-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPYFHIHQNTNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491880 | |

| Record name | 4-(3-Oxobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Oxobutanoyl)benzonitrile | |

CAS RN |

62585-03-9 | |

| Record name | 4-(3-Oxobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)